Koninginin A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

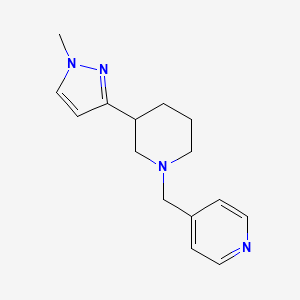

“2-Hexyloctahydro-2h-3,9a-epoxy-1-benzoxepine-6,9-diol” is a complex organic compound. It is also known as “(1S,2R,5S,6S,9S,10S)-10-Hexyl-11,12-dioxatricyclo [7.2.1.01,6]dodecane-2,5-diol” and has the molecular formula C16H28O4 . It is also referred to as "koninginin A" .

Synthesis Analysis

The synthesis of such complex organic compounds often involves multiple steps and various reagents. For instance, one way to synthesize oxacyclopropane rings (a key structural component in this compound) is through the reaction of an alkene with peroxycarboxylic acid .

Molecular Structure Analysis

This compound has a complex structure with multiple rings and functional groups. It has a molecular formula of C16H28O4, an average mass of 284.391 Da, and a monoisotopic mass of 284.198761 Da . It has 6 defined stereocentres .

Chemical Reactions Analysis

Epoxides, such as the one present in this compound, can undergo various reactions. For instance, they can be cleaved by treatment with acid to give 1,2-diols, also called vicinal glycols . The reaction involves a backside attack of a nucleophile on the protonated epoxide .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions and Intermediates

- The study of the oxidation and reaction of trolox c in aqueous solution revealed insights into the formation of phenoxyl radicals and intermediates similar to 2-Hexyloctahydro-2h-3,9a-epoxy-1-benzoxepine-6,9-diol, offering a deeper understanding of the disproportionation and decomposition processes in these compounds (Thomas & Bielski, 1989).

Structural Analysis and Crystallography

- Research on benzazepine derivatives, closely related to the compound , has focused on understanding their structural properties and the hydrogen-bonded assemblies they form, which is crucial for the design and synthesis of complex organic molecules (Guerrero et al., 2014).

Synthetic Routes and Methods

- Investigations into the reactions of α‐(2‐hydroxyphenoxy)alkylketones with dimethylsulphoxonium methylide provided novel routes to benzodioxins and benzodioxepines, enhancing the synthetic accessibility of these compounds (Salimbeni et al., 1988).

- Studies on palladium-catalyzed access to substituted 3-Methylene-3,4-dihydro-2H-1,5-benzodioxepines revealed efficient methods for synthesizing analogs with biological properties, contributing to the development of new pharmacologically active compounds (Damez et al., 2001).

Novel Compounds and Mechanisms

- Research into the synthesis of novel cyclooctanediol and aminocyclooctanetriol compounds explored the ring-opening reactions and mechanisms relevant to the synthesis of complex eight-membered ring structures, which has implications for the synthesis of compounds like 2-Hexyloctahydro-2h-3,9a-epoxy-1-benzoxepine-6,9-diol (Karavaizoglu & Salamci, 2020).

Conformational Studies and Cyclizations

- The synthesis and study of conformationally-restricted 1,3-dioxanes with a phenyl moiety provided insights into intramolecular transacetalization processes, relevant to understanding the structural and reactive nature of compounds like 2-Hexyloctahydro-2h-3,9a-epoxy-1-benzoxepine-6,9-diol (Asare-Nkansah & Wünsch, 2016).

Mass Spectrometric Analysis

- The mass spectrometric isomerization of benzoxepin derivatives has been studied to understand their stability and reactivity under various conditions, which is critical for the analysis of similar compounds (Bravo et al., 1984).

Eigenschaften

IUPAC Name |

10-hexyl-11,12-dioxatricyclo[7.2.1.01,6]dodecane-2,5-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-13-14-9-7-11-12(17)8-10-15(18)16(11,19-13)20-14/h11-15,17-18H,2-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDGOAVPCDIMFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1C2CCC3C(CCC(C3(O2)O1)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(4-{[ethyl(2-methoxyethyl)amino]methyl}phenyl)methyl](methyl)amine](/img/structure/B2541205.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)

![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![rac-{[(2R,3S)-1-methyl-5-oxo-2-phenylpyrrolidin-3-yl]methyl}urea](/img/structure/B2541211.png)

![3-Tert-butyl-6-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2541219.png)

![(13E)-13-[(2-chlorophenyl)methylidene]-5-hydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one](/img/structure/B2541220.png)

![14-(4-ethylphenyl)-17-[(3-methoxyphenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B2541223.png)

![3-(2-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2541225.png)